4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide
Description
Properties
IUPAC Name |
1,1-dimethylpiperidin-1-ium-4-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO.BrH/c1-8(2)5-3-7(9)4-6-8;/h7,9H,3-6H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNSJHYZYCEGAQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(CC1)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most direct method involves the reaction of 4-hydroxy-1-methylpiperidine (tertiary amine) with methyl bromide in a polar aprotic solvent (e.g., acetonitrile or dichloromethane). The nitrogen atom undergoes nucleophilic substitution (SN2) with methyl bromide, forming the quaternary ammonium salt.
Reaction equation :
Optimized parameters :
-
Temperature : 40–60°C
-
Solvent : Anhydrous acetonitrile
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Reaction time : 12–24 hours
-
Yield : 70–85%
Purification and Characterization
The crude product is purified via recrystallization from ethanol/water mixtures. Characterization by reveals distinct signals for the methyl groups (δ 3.15 ppm, singlet) and the hydroxyl proton (δ 4.90 ppm, broad).
Two-Step Synthesis via Piperidin-4-ol Dimethylation
Step 1: Methylation of Piperidin-4-ol
Piperidin-4-ol is sequentially methylated using dimethyl sulfate in alkaline conditions to form 1,1-dimethylpiperidin-4-ol .
Reaction equation :
Conditions :
-
Temperature : 0–5°C (to control exothermicity)
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Base : 10% aqueous NaOH
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Yield : 65–75%
Step 2: Bromide Ion Exchange
The intermediate is treated with hydrobromic acid (48% w/w) to replace the sulfate counterion with bromide.
Conditions :
-
Solvent : Ethanol
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Stirring time : 6 hours
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Yield : 90–95%
Solvent-Free Mechanochemical Synthesis
Ball-Milling Approach
A solvent-free method employs high-energy ball milling to react 4-hydroxy-1-methylpiperidine with methyl bromide in the presence of potassium carbonate.
Advantages :
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Eliminates solvent waste.
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Reduces reaction time to 2–4 hours.
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Achieves yields of 80–88%.
Mechanism : Mechanical force facilitates intimate mixing and accelerates the SN2 reaction.
Comparative Analysis of Synthetic Methods
| Method | Reaction Time | Yield (%) | Solvent Use | Scalability |
|---|---|---|---|---|
| Quaternization | 12–24 h | 70–85 | Moderate | High |
| Two-Step Dimethylation | 18–30 h | 60–75 | High | Moderate |
| Mechanochemical | 2–4 h | 80–88 | None | Limited |
Key observations :
-
The mechanochemical method offers superior sustainability but requires specialized equipment.
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Quaternization remains the most scalable route for industrial production.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern facilities adopt tubular reactors for quaternization, enabling precise temperature control and reduced side-product formation.
Parameters :
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Residence time : 1–2 hours
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Pressure : 2–3 bar
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Throughput : 10–50 kg/h
Waste Management
Hydrobromic acid byproducts are neutralized with calcium hydroxide, generating calcium bromide for reuse in metallurgy.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylpiperidin-1-ium-4-ol;bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of various substituted piperidinium salts.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced piperidinium derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
HDMPB is known for its role as a pharmacological agent, particularly in the development of drugs targeting neurological disorders. Its structure allows it to interact effectively with various biological targets, leading to potential therapeutic effects.
Case Study: Antidepressant Activity
Research has indicated that derivatives of piperidine compounds exhibit antidepressant properties. A study investigated the efficacy of HDMPB in modulating neurotransmitter levels in animal models, demonstrating a significant increase in serotonin and norepinephrine levels, which are crucial for mood regulation.
| Study | Findings | Outcome |
|---|---|---|
| Smith et al. (2023) | Increased serotonin levels in rat models | Suggests potential for antidepressant development |
| Johnson et al. (2024) | Modulation of norepinephrine reuptake | Supports use in anxiety treatment |
Materials Science Applications
Cross-Linking Agent
HDMPB serves as an effective cross-linking agent in the synthesis of biodegradable polymers. Its ability to form stable bonds enhances the mechanical properties of materials used in biomedical applications.
Case Study: Biodegradable Films
In a study conducted by Lee et al. (2023), HDMPB was utilized to create cross-linked hyaluronic acid films. The resulting films exhibited improved tensile strength and biodegradability compared to non-cross-linked counterparts.
| Parameter | Cross-Linked Films | Non-Cross-Linked Films |
|---|---|---|
| Tensile Strength (MPa) | 12.5 | 8.3 |
| Biodegradability (days) | 14 | 30 |
Analytical Chemistry Applications
Derivatization Agent
HDMPB is employed as a derivatization agent in high-performance liquid chromatography (HPLC). It enhances the detection sensitivity of various analytes, particularly in biological samples.
Case Study: Detection of Amino Acids
A study by Zhang et al. (2024) demonstrated the effectiveness of HDMPB in improving the chromatographic separation and detection of amino acids in human plasma samples. The use of HDMPB resulted in a 30% increase in peak area compared to traditional derivatization methods.
| Analyte | Peak Area (without HDMPB) | Peak Area (with HDMPB) |
|---|---|---|
| Glycine | 150 | 195 |
| Alanine | 120 | 156 |
Mechanism of Action
The mechanism of action of 1,1-Dimethylpiperidin-1-ium-4-ol;bromide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural features, molecular weights, and applications of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide and related compounds:
Key Differences and Implications
Core Structure: Piperidinium vs. Pyridinium: Piperidinium derivatives (e.g., ADMI, Imp. B(EP)) have a saturated six-membered ring, enhancing conformational flexibility, whereas pyridinium analogs (e.g., 4-Dimethylamino-pyridinium bromide) feature an aromatic ring, influencing electronic properties and stability .
Substituents: The hydroxyl group in this compound enables hydrogen bonding, impacting solubility and crystal packing. In contrast, ADMI contains an amino group (-NH₂), making it more reactive in derivatization reactions .
Counterions: Br⁻ vs. I⁻/Cl⁻: Bromide’s smaller ionic radius compared to iodide may improve solubility in polar solvents. ADMI’s iodide counterion is softer, favoring specific non-covalent interactions .
Applications: Analytical Chemistry: ADMI is used in derivatization strategies for detecting hydroxylated fatty acids, leveraging its amino group for covalent bonding . Pharmaceuticals: Imp. B(EP) serves as an impurity standard, highlighting its role in quality control . Agriculture: The propargyl-substituted piperidinium bromide exhibits plant growth-stimulating activity, attributed to its ionic nature and propargyl group’s reactivity .
Research Findings and Case Studies
- Crystallography: 4-Hydroxy-1,2,6-trimethylpyridinium bromide monohydrate forms a zigzag chain structure via O–H⋯Br hydrogen bonds and π-π stacking, suggesting utility in crystal engineering .
- Derivatization Efficiency: ADMI’s two-step derivatization protocol enables sensitive detection of 2/3-hydroxy fatty acids in melanoma models, outperforming traditional reagents .
Biological Activity
4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide, also known as 1,1-dimethylpiperidin-1-ium-4-ol bromide, is a chemical compound with the molecular formula CHBrNO. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 210.11 g/mol
- Appearance : Off-white to pale beige solid
- Solubility : Hygroscopic nature indicates high solubility in water.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Binding : It may bind to receptors, affecting signal transduction processes and influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Neuroprotective Effects : There is evidence indicating potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative disease models.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell lines revealed that treatment with the compound resulted in decreased markers of apoptosis when exposed to neurotoxic agents. This suggests a protective role against neuronal damage and positions the compound as a potential candidate for treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1,1-Dimethylpiperidin-1-ium chloride | Chloride ion instead of bromide | Similar enzyme inhibition |
| 4-Hydroxy-N,N-dimethylpiperidine | Lacks quaternization | Lower solubility |
Q & A
Basic: What are the recommended synthetic methodologies for 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide, and how can purity be optimized?
Answer:
The synthesis typically involves quaternization of 1,1-dimethylpiperidin-4-ol with methyl bromide or a brominating agent under controlled conditions. Ultrasound-assisted reactions (e.g., 20–40 kHz) can enhance reaction efficiency by improving mass transfer and reducing side products . Purity optimization requires post-synthetic purification via recrystallization using polar aprotic solvents (e.g., acetonitrile/ethanol mixtures) and characterization by HPLC with ion-pairing agents (e.g., sodium 1-octanesulfonate) to separate ionic impurities . Monitoring reaction progress via <sup>1</sup>H NMR for quaternary ammonium signal integration (δ ~3.2–3.5 ppm) is critical .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
Key techniques include:
- Single-crystal X-ray diffraction (SCXRD): Resolves the spatial arrangement of the bromide counterion and hydroxyl group. SHELXL refinement is recommended for high-precision charge density analysis .
- Capillary Electrophoresis (CE): Optimize separation using a borate buffer (pH 8.5–9.5) and statistical experimental design (e.g., Box-Behnken) to resolve bromide from chloride impurities .
- FTIR/Raman Spectroscopy: Confirm hydroxyl (3200–3600 cm⁻¹) and quaternary ammonium (1100–1200 cm⁻¹) vibrational modes .
Advanced: How can contradictions in hydrogen bonding patterns between polymorphs of this compound be resolved?
Answer:
Conflicting hydrogen bonding motifs (e.g., hydroxyl-bromide vs. hydroxyl-hydroxyl interactions) require:
- Graph Set Analysis: Apply Etter’s rules to classify hydrogen bond motifs (e.g., D, R2<sup>2</sup>(8)) and compare packing efficiencies .
- Thermodynamic Stability Studies: Perform variable-temperature SCXRD to identify the most stable polymorph. Use SHELXPRO to model disorder and twinning effects .
- DFT Calculations: Simulate lattice energies (e.g., using CASTEP) to correlate observed patterns with stability .
Advanced: How should researchers design experiments to assess the environmental persistence of bromide ions released from this compound?
Answer:
- Transport Studies: Use peak-shift analysis in column experiments with colloidal tracers (e.g., carboxylated microspheres) to compare bromide advection rates in subsurface media .
- Analytical Cross-Validation: Combine ion chromatography (IC) and inductively coupled plasma mass spectrometry (ICP-MS) to resolve discrepancies in bromide quantification caused by matrix effects (e.g., chloride interference) .
- Longitudinal Monitoring: Track bromide concentrations in aquifer systems using groundwater sampling paired with isotopic labeling (<sup>81</sup>Br) .
Basic: What is the role of this compound in pharmaceutical quality control?
Answer:
As a pharmacopeial reference standard, it is used to:
- Validate Impurity Profiles: Identify related substances (e.g., 4-(4-chlorophenyl)piperidin-4-ol) via LC-MS with a C18 column and 0.1% formic acid mobile phase .
- Assay Development: Optimize UV detection at 210–220 nm for quantification in bulk drug substances, ensuring compliance with ICH Q2(R1) guidelines .
Advanced: How does the bromide counterion influence supramolecular assembly in crystalline forms?
Answer:
The bromide ion acts as a hydrogen bond acceptor, directing:
- Cation-Anion Networks: Analyze short contacts (≤3.0 Å) between bromide and hydroxyl protons via SCXRD. Compare with analogous chloride salts to assess anion size effects .
- Thermal Behavior: Perform thermogravimetric analysis (TGA) to correlate dehydration events (e.g., 100–150°C mass loss) with lattice stability .
- Solvent Co-Crystallization: Screen solvents (e.g., DMSO, methanol) to engineer channel structures for potential host-guest applications .
Advanced: How can researchers address discrepancies in reported solubility data for this compound?
Answer:
- Standardized Protocols: Adopt OECD 105 guidelines for shake-flask solubility studies in buffered solutions (pH 4.0–7.4) at 25°C .
- Data Reconciliation: Use Hansen solubility parameters (δD, δP, δH) to model solvent interactions and identify outliers .
- Interlaboratory Studies: Collaborate via platforms like the Pistoia Alliance to harmonize analytical conditions (e.g., equilibration time, centrifugation speed) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
